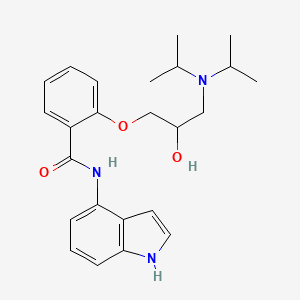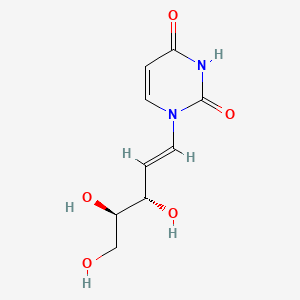
(E)-1-(3(S),4(R),5-Trihydroxypent-1-en-1-yl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil is a complex organic compound that features a uracil base attached to a pentenyl chain with three hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil typically involves the following steps:
Starting Materials: The synthesis begins with uracil and a suitable pentenyl precursor.
Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites. Common reagents may include bases, acids, and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated chain.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield a saturated pentenyl chain.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4,5-Trihydroxypentyl)uracil: Similar structure but lacks the double bond in the pentenyl chain.
1-(3,4-Dihydroxypentyl)uracil: Similar structure but has fewer hydroxyl groups.
Uniqueness
(E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil is unique due to the presence of both the double bond and the three hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
127492-36-8 |
|---|---|
Fórmula molecular |
C9H12N2O5 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-5-7(14)6(13)1-3-11-4-2-8(15)10-9(11)16/h1-4,6-7,12-14H,5H2,(H,10,15,16)/b3-1+/t6-,7+/m0/s1 |
Clave InChI |
BLUCVFFICDEGFV-YPIXSHMWSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)/C=C/[C@@H]([C@@H](CO)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C=CC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


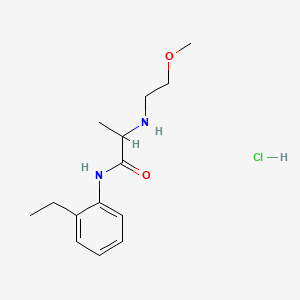
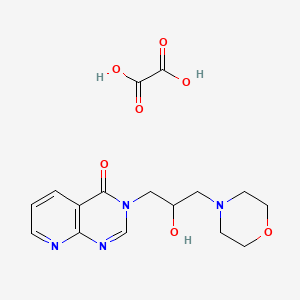

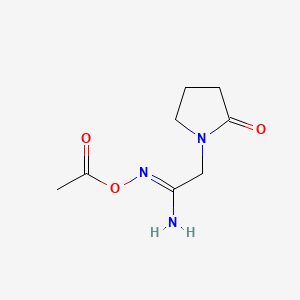
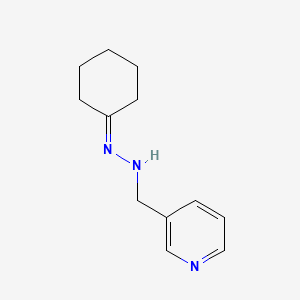
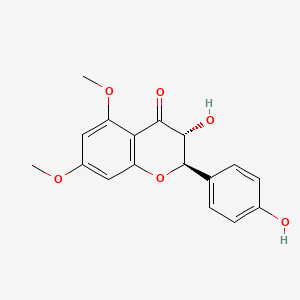
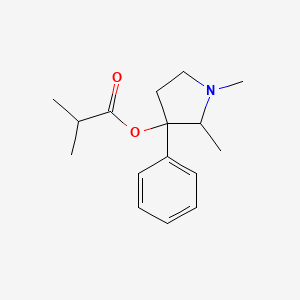
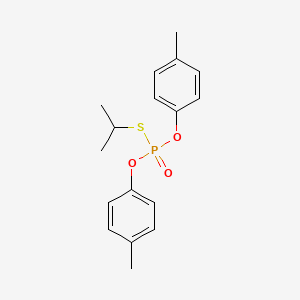
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
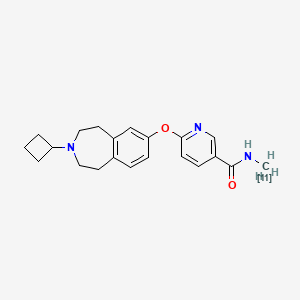


![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
